molecular formula C17H12Cl2N2O B2632805 2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one CAS No. 922902-79-2

2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one

Cat. No.: B2632805
CAS No.: 922902-79-2
M. Wt: 331.2
InChI Key: UJGDEPKFMPNIPJ-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one is a chemical compound of significant interest in medicinal chemistry research due to its pyridazinone core structure. The pyridazin-3(2H)-one scaffold is recognized for its diverse biological activities and is a privileged structure in the development of novel therapeutic agents . Research into analogous compounds has indicated potential vasodilatory properties, which may be valuable for cardiovascular disease research, as well as anticancer activities through mechanisms such as the inhibition of specific kinases or tubulin polymerization . Furthermore, derivatives of this chemical class have been investigated for their anti-inflammatory, antimicrobial, and antidiabetic potential, making them a versatile scaffold for multiple drug discovery pathways . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the most current studies on pyridazinone derivatives.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[(4-chlorophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O/c18-14-5-1-12(2-6-14)11-21-17(22)10-9-16(20-21)13-3-7-15(19)8-4-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGDEPKFMPNIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one typically involves the reaction of 4-chlorobenzyl chloride with 4-chlorophenylhydrazine to form an intermediate, which is then cyclized to yield the desired pyridazinone compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Differences

The target compound is compared to structurally related pyridazinones based on substituent positions, electronic effects, and functional groups:

Compound Name Substituents (Position) Molecular Formula Key Features Source
Target compound 2-(4-Cl-benzyl), 6-(4-Cl-phenyl) C₁₇H₁₂Cl₂N₂O Dual chloro-substituted aromatic groups; fully unsaturated pyridazinone core N/A
4-(4-Chlorobenzyl)-6-(4-methoxy-3-methylphenyl)pyridazin-3(2H)-one 4-(4-Cl-benzyl), 6-(methoxy-methylphenyl) C₁₉H₁₇ClN₂O₂ Methoxy and methyl groups enhance electron density; MP 210–212°C; IR C=O at 1659 cm⁻¹
6-(4-Chlorophenyl)-4-benzylidene-4,5-dihydropyridazin-3(2H)-one 6-(4-Cl-phenyl), 4-benzylidene (dihydro) C₁₇H₁₃ClN₂O Partially saturated dihydropyridazine ring; synthesized via Claisen-Schmidt condensation
2-(3-Aminopropyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one 2-(aminopropyl), 6-(4-Cl-phenyl) C₁₄H₁₅ClN₄O Alkyl amine substituent; discontinued due to undisclosed factors
6-(4-Chloro-2-fluoro-3-phenoxybenzyl)pyridazin-3(2H)-one 6-(Cl-F-phenoxybenzyl) C₁₇H₁₂ClFN₂O₂ Fluorine and phenoxy groups increase lipophilicity; SMILES: O=C1C=CC(=NN1)Cc3ccc(Cl)c(Oc2ccccc2)c3F

Electronic Effects and Reactivity

  • Electron-withdrawing groups (Cl, F): Enhance electrophilicity of the pyridazinone core, improving binding to biological targets (e.g., enzymes).
  • Electron-donating groups (OMe, NH₂) : Increase solubility but may reduce metabolic stability.

Biological Activity

2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of chlorophenyl groups, which may influence its reactivity and biological effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical structure of 2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one can be represented as follows:

IUPAC Name 6(4chlorophenyl)2[(4chlorophenyl)methyl]pyridazin3one\text{IUPAC Name }6-(4-chlorophenyl)-2-[(4-chlorophenyl)methyl]pyridazin-3-one

Key Properties

PropertyValue
Molecular FormulaC17H12Cl2N2O
Molecular Weight345.19 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of 2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one is believed to involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorinated phenyl groups may enhance its binding affinity and selectivity towards these targets, potentially modulating various biological pathways.

Anticancer Activity

Recent studies have indicated that compounds within the pyridazinone class exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 1.06 to 2.73 μM .

Case Study:
In a study evaluating the effects of pyridazinone derivatives on cancer cell lines, it was found that the compound significantly inhibited cell proliferation and induced apoptosis in A549 cells. The mechanism involved G0/G1 phase cell cycle arrest, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The antimicrobial properties of pyridazinones have also been explored. While specific data for 2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one is limited, related compounds have shown promising activity against various bacterial strains, suggesting potential applications in treating infections .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one, a comparison with similar compounds is essential.

CompoundAnticancer IC50 (μM)Notes
2-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one1.23Effective against MCF-7
2-(4-methylbenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-oneNot specifiedPotential for modification to enhance activity
2-(4-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-oneNot specifiedVariation in halogen may affect potency

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